molecular formula C15H12ClFN2OS B5739230 N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea

N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea

Cat. No. B5739230
M. Wt: 322.8 g/mol
InChI Key: XSXXCZCTEJRCLP-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea (abbreviated as ACPT) is a chemical compound that has been synthesized for various scientific research applications. The compound has shown promising results in its mechanism of action, biochemical and physiological effects, and advantages for lab experiments.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea has been shown to bind to the dopamine transporter, a protein that is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea has been shown to have various biochemical and physiological effects in animal models. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of arthritis. Additionally, N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. However, there are also limitations to using N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea. One area of research could focus on the development of more potent and selective inhibitors of COX-2. Additionally, future research could investigate the potential use of N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea and its potential toxicity in humans.
In conclusion, N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea is a promising compound that has shown potential in various scientific research applications. The compound has shown promising results in its mechanism of action, biochemical and physiological effects, and advantages for lab experiments. However, further research is needed to fully understand the compound's potential and limitations.

Synthesis Methods

N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea can be synthesized by reacting 3-acetylphenyl isothiocyanate with 3-chloro-4-fluoroaniline in the presence of a base such as triethylamine. The reaction yields N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea as a white crystalline solid with a melting point of 176-178°C.

Scientific Research Applications

N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea has been used in various scientific research applications, including cancer research, anti-inflammatory research, and neuroprotective research. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, N-(3-acetylphenyl)-N'-(3-chloro-4-fluorophenyl)thiourea has shown neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(3-acetylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2OS/c1-9(20)10-3-2-4-11(7-10)18-15(21)19-12-5-6-14(17)13(16)8-12/h2-8H,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXXCZCTEJRCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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